molecular formula C13H13BrN2O3S B5204834 4-bromo-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

4-bromo-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

カタログ番号: B5204834
分子量: 357.22 g/mol
InChIキー: BGWSCKBMCFTTFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. Benzenesulfonamide derivatives are well-known for their wide range of pharmacological activities and have been used for decades as foundational structures in drug development . These compounds are famous for their antibacterial properties and have also demonstrated antifungal, hypoglycemic, and carbonic anhydrase inhibition activities . The specific molecular structure of this compound, which features a pyridine moiety, is particularly relevant. Recent research into tuberculosis (TB) drug discovery has identified pyridine-containing compounds as effective heme-binding ligands for cytochrome P450 enzymes (CYP125 and CYP142) in Mycobacterium tuberculosis (Mtb) . These enzymes are critical for the bacteria's ability to metabolize cholesterol, a process essential for its survival and virulence within host macrophages . Inhibiting these enzymes presents a promising strategy for combating multi-drug resistant TB . The bromine atom on the benzene ring may enhance biological activity, as halogenation is a common strategy in drug optimization to improve a compound's interaction with biological targets . This product is intended for research purposes, such as in vitro assay development, mechanism of action studies, and as a building block for the synthesis of novel therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

4-bromo-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-19-13-8-11(2-3-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWSCKBMCFTTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

4-bromo-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

科学的研究の応用

4-bromo-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:

作用機序

The mechanism of action of 4-bromo-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

類似化合物との比較

Electron-Withdrawing vs. Electron-Donating Groups

The substitution pattern on the benzenesulfonamide core critically impacts biological activity. For example:

  • Nitro Group (Electron-Withdrawing): In HIV integrase (HIV-IN) inhibitors, introducing a nitro group at the para-position of the benzenesulfonamide moiety enhances inhibitory activity. Compound IIIi (with a nitro group) exhibited a 96.7% inhibition rate, compared to 82.0% and 72.9% for methyl- and methoxy-substituted analogs (IIIf and IIIg ), respectively. The nitro group increases sulfonamide acidity, facilitating chelation with metallic cofactors .
  • Methoxy Group (Electron-Donating): The methoxy group in 4-bromo-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide may reduce activity compared to nitro-substituted analogs. Evidence from styrylquinoline-derived benzenesulfonamides shows that methoxy substitution decreases HIV-IN inhibition by ~20–25% relative to nitro derivatives .

Halogen Substituents

Bromine at the 4-position is associated with moderate cytotoxic activity. For instance, compound 18 (4-chloro-substituted) and 9 (4-chloro-benzoyl derivative) showed IC₅₀ values of 90 and 35 μg/mL against MCF-7 and HCT116 cancer cells, respectively, suggesting halogen positioning influences potency .

Structural Analogs and Docking Studies

Pyridine-Modified Derivatives

  • N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide (): This analog shares a bromo-methoxy-pyridine scaffold but lacks the pyridin-4-ylmethyl group. Its synthesis involves coupling 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride, yielding a 91% product .
  • N-{6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-Methoxypyridin-2-yl}-4-Bromo-3-Fluorobenzenesulfonamide (): With a molecular weight of 473.37, this compound incorporates a piperazine ring, enhancing solubility and target interaction diversity compared to the pyridin-4-ylmethyl group in the target compound .

Docking Scores and Binding Affinity

In peroxisome proliferator-activated receptor gamma (PPARγ) studies:

  • Compound 7 (Gold Score: 87.26, Hydrogen Bonding Score: 7.42) and 6 (Gold Score: 78.09, Hydrogen Bonding Score: 6.11) demonstrated comparable affinity to the reference drug INT131 (Gold Score: 90.65) . While the target compound lacks direct docking data, its pyridin-4-ylmethyl group may mimic the hydrogen-bonding interactions observed in these analogs.

Pharmacological Activity Comparisons

Anti-Inflammatory and Analgesic Effects

Compounds A and C (unspecified benzenesulfonamides) showed in vivo anti-inflammatory and analgesic activities comparable to diclofenac and indomethacin, mediated via COX-2 inhibition . The pyridin-4-ylmethyl group in the target compound may similarly modulate COX-2 interactions.

Cytotoxic Activity

Most benzenesulfonamide derivatives exhibit moderate cytotoxicity. For example, 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (9) showed IC₅₀ = 35 μg/mL against HCT116 cells, while the target compound’s bromo-methoxy substitution may position it in a similar activity range .

生物活性

4-bromo-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. With the molecular formula C13H13BrN2O3S, this compound features a bromine atom, a methoxy group, and a pyridin-4-ylmethyl moiety, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's structure is characterized by:

  • Bromine atom : Enhances electrophilicity.
  • Methoxy group : Increases lipophilicity and bioavailability.
  • Pyridin-4-ylmethyl group : Known to enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity. This is particularly relevant in the context of antibacterial and anticancer activities.
  • Receptor Modulation : The pyridin-4-ylmethyl moiety may enhance selectivity and affinity for certain receptors, potentially modulating pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, often acting as competitive inhibitors of bacterial dihydropteroate synthase.

Biological Activity Data

Activity TypeObservationsReference
AnticancerExhibits potent inhibitory effects on MDA-MB-231 cells with IC50 values around 0.126 μM.
AntimicrobialPotential inhibition of bacterial growth via enzyme inhibition mechanisms.
PharmacokineticsModerate binding affinity to human serum albumin; potential hepatotoxicity noted.

Case Study 1: Anticancer Properties

A study highlighted the compound's efficacy against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. It demonstrated significant inhibition of cell proliferation compared to standard treatments like 5-Fluorouracil (5-FU). The compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Enzyme Interaction

Research into the pharmacokinetic properties revealed that the compound interacts with carrier proteins in the bloodstream, affecting its therapeutic efficacy. Spectroscopic analyses indicated a static fluorescence quenching mechanism when bound to human serum albumin (HSA), with moderate binding constants observed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via sulfonylation of a pyridinylmethylamine intermediate with a brominated benzenesulfonyl chloride. For example:

  • Step 1 : React 3-methoxy-4-bromobenzenesulfonyl chloride with 4-(aminomethyl)pyridine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
  • Step 2 : Purification via recrystallization or column chromatography to achieve >95% purity.
  • Key Variables : Solvent choice (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) significantly impact yield .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methoxy at C3, bromine at C4) and sulfonamide linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H14_{14}BrN3_3O3_3S).
  • X-ray Crystallography : Resolves conformational details, such as the dihedral angle between the benzene and pyridine rings, influencing biological interactions .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Screening studies indicate:

  • Enzyme Inhibition : Potent inhibition of carbonic anhydrase isoforms (e.g., CA-IX, CA-XII) with IC50_{50} values <100 nM, attributed to the sulfonamide group’s zinc-binding capacity .
  • Antiproliferative Activity : Moderate efficacy in cancer cell lines (e.g., IC50_{50} = 5–10 µM in MCF-7 breast cancer) linked to apoptosis induction .

Advanced Research Questions

Q. How does the bromine substituent at C4 influence reactivity and biological targeting?

  • Answer :

  • Synthetic Utility : Bromine enables further functionalization via cross-coupling (e.g., Suzuki-Miyaura to introduce aryl groups) .
  • Biological Impact : Enhances hydrophobic interactions in enzyme active sites (e.g., CA-IX), improving binding affinity. Replacement with smaller halogens (e.g., Cl) reduces potency by 2–3 fold .

Q. What computational strategies are used to model this compound’s interaction with biological targets?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with CA isoforms, identifying key residues (e.g., Thr199, Glu106) for hydrogen bonding .
  • MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes; RMSD values <2 Å indicate stable binding .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with inhibitory activity .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} values across studies) be resolved?

  • Answer : Contradictions arise from:

  • Assay Conditions : Differences in pH (critical for CA inhibition) or reducing agents (affecting bromine stability). Standardize protocols using CO2_2-saturated buffers for CA studies .
  • Cell Line Variability : Use isogenic models (e.g., CA-IX-overexpressing HT-29 vs. wild-type) to isolate target-specific effects .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds (p < 0.05) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Answer :

  • Prodrug Design : Mask the sulfonamide as a methyl ester to enhance oral bioavailability (tested in rodent models) .
  • Formulation Optimization : Use PEGylated liposomes to increase solubility and reduce plasma protein binding .
  • Metabolic Stability : Introduce deuterium at the methoxy group (reducing CYP450-mediated demethylation) improves half-life (t1/2_{1/2} >4 h in liver microsomes) .

Methodological Tables

Table 1 : Representative Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation3-Methoxy-4-bromobenzenesulfonyl chloride, Et3_3N, DCM, 0°C → RT78–85>98%
PurificationColumn chromatography (SiO2_2, hexane:EtOAc 3:1)7299%

Table 2 : Biological Activity Across Cell Lines

Cell LineTargetIC50_{50} (µM)Mechanism
MCF-7CA-IX8.2 ± 1.1Apoptosis via caspase-3 activation
HT-29CA-XII6.5 ± 0.9G0/G1 cell cycle arrest

Notes

  • Advanced Techniques : Combine crystallography with computational modeling to rationalize structure-activity relationships .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。